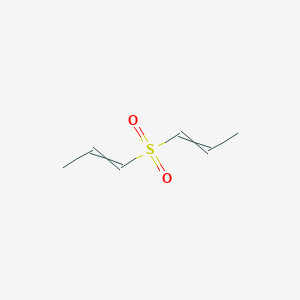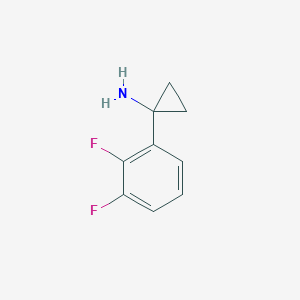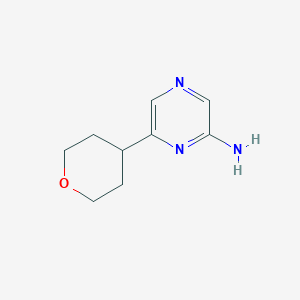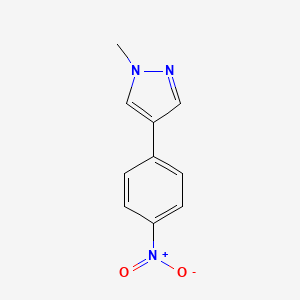
1-(Prop-1-ene-1-sulfonyl)prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Prop-1-ene-1-sulfonyl)prop-1-ene is an organosulfur compound characterized by the presence of a sulfonyl group attached to a propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene typically involves the chlorination of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) with a suitable precursor, followed by a series of reactions including bromination and cyclization . The reaction conditions often involve temperatures ranging from 20-30°C and the use of solvents such as dichloroethylene .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. These methods often utilize inexpensive reagents and mild reaction conditions to achieve high purity and yield . The process typically involves multiple steps, including chlorination, bromination, and elimination reactions, to produce the desired compound.
化学反应分析
Types of Reactions
1-(Prop-1-ene-1-sulfonyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfites.
Reduction: Reductive decomposition can lead to the formation of stable decomposition products.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfonates, sulfites, and various substituted derivatives.
科学研究应用
1-(Prop-1-ene-1-sulfonyl)prop-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized as an additive in the production of high-performance materials, such as solid-electrolyte interphase (SEI) films in lithium-ion batteries
作用机制
The mechanism of action of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound undergoes reductive decomposition to form stable SEI films, which enhance battery performance. The decomposition process involves the breaking of specific bonds (e.g., S–O, O–C, and S–C) and the formation of intermediate structures .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(Prop-1-ene-1-sulfonyl)prop-1-ene include:
- 1,3-Propane sultone
- Ethylene sulfate
- Prop-1-ene-1,3-sultone
Uniqueness
This compound is unique due to its specific molecular structure and the resulting chemical properties. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications such as SEI film formation in batteries .
属性
分子式 |
C6H10O2S |
|---|---|
分子量 |
146.21 g/mol |
IUPAC 名称 |
1-prop-1-enylsulfonylprop-1-ene |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3 |
InChI 键 |
NVGVSDWIGWRUIC-UHFFFAOYSA-N |
规范 SMILES |
CC=CS(=O)(=O)C=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743813.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)


![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743829.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11743835.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B11743838.png)
![2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11743841.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743863.png)

